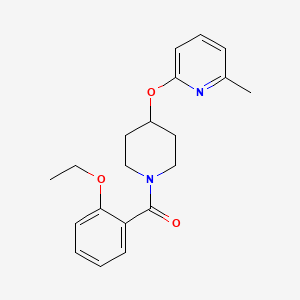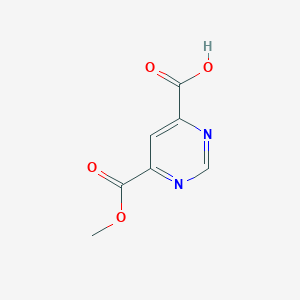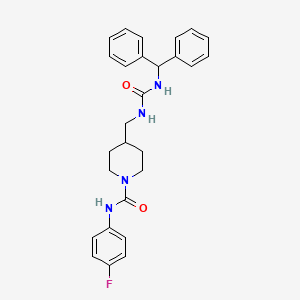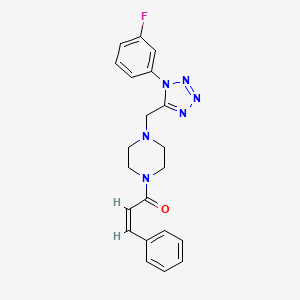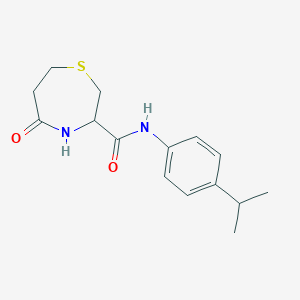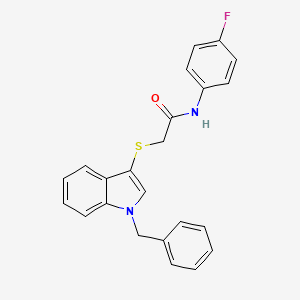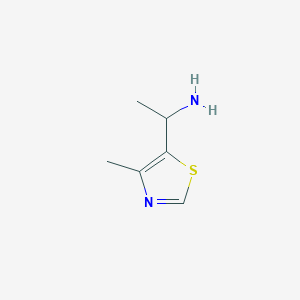
1-(4-メチル-1,3-チアゾール-5-イル)エタン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine, which is commonly known as MTEM, is an organic compound used in various scientific research applications. It is a member of the thiazole family and has a molecular formula of C4H9NS. MTEM is a colorless liquid at room temperature and has a pungent odor. It is highly soluble in water, alcohols, and ethers. MTEM is used in a variety of research applications, including biochemical and physiological studies, as well as laboratory experiments.
科学的研究の応用
医薬品化学と創薬
チアゾールは、薬物分子としての可能性について広く研究されてきました。研究者らは、副作用を軽減した化合物を作り出すために、チアゾールのさまざまな誘導体を調査してきました。注目すべき用途には以下が含まれます。
最近の研究
研究者らは、新規チアゾール誘導体を引き続き調査しています。例えば:
作用機序
Target of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may interact with multiple targets in the body.
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine may interact with multiple biochemical pathways.
Result of Action
The substantial antimicrobial activity of thiazolyl-1,2,3-triazolyl-alcohol derivatives, which include 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine, suggests that these compounds could assist in the development of lead compounds as a treatment against microbial infection .
Action Environment
The broad range of biological activities associated with thiazole derivatives suggests that the compound’s action may be influenced by various factors in the physiological environment.
実験室実験の利点と制限
One of the main advantages of using MTEM in laboratory experiments is that it is relatively easy to synthesize and store. Additionally, it is relatively inexpensive compared to other compounds used in laboratory experiments. One of the main limitations of using MTEM in laboratory experiments is that it can be toxic if not handled properly. Additionally, it can have unpredictable effects on the body if used in large doses.
将来の方向性
In the future, MTEM could be used in the development of novel drugs that target the MAO enzyme. Additionally, it could be used in the development of drugs that target other enzymes involved in the metabolism of monoamine neurotransmitters. It could also be used in the development of drugs that target other biochemical pathways in the body. Finally, it could be used in the development of drugs that target various physiological processes in the body.
合成法
MTEM can be synthesized through a variety of methods. It can be synthesized through a reaction between 4-methyl-1,3-thiazol-5-amine and ethyl bromide. It can also be synthesized through a reaction between 4-methyl-1,3-thiazol-5-amine and ethyl chloroformate. Other methods of synthesis include the reaction between 4-methyl-1,3-thiazol-5-amine and ethyl iodide, as well as the reaction between 4-methyl-1,3-thiazol-5-amine and ethyl chloroacetate.
Safety and Hazards
特性
IUPAC Name |
1-(4-methyl-1,3-thiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(7)6-5(2)8-3-9-6/h3-4H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBBHTSHHQMJDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

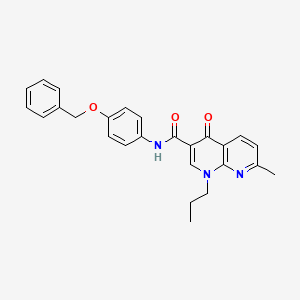
![5,6-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2388895.png)
![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)
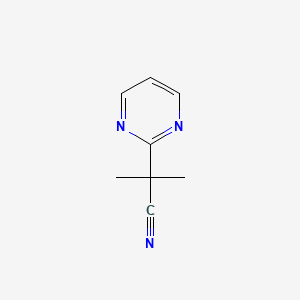
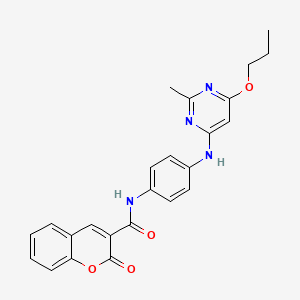

![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)
